molecular formula C11H14N4OS B2891463 N-(1-Cyano-1-cyclopropylethyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide CAS No. 1436268-18-6

N-(1-Cyano-1-cyclopropylethyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide

Cat. No. B2891463
CAS RN: 1436268-18-6
M. Wt: 250.32
InChI Key: BDXNUASULYCHGS-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide, also known as CPCA, is a chemical compound that has shown potential in various scientific research applications. CPCA is a novel small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Corrosion Inhibition

A study by Yıldırım and Cetin (2008) investigated 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for their corrosion prevention efficiencies. These compounds, characterized by their long alkyl side chains, showed promising inhibition efficiencies in acidic and mineral oil mediums, hinting at potential applications in protecting metals against corrosion (Yıldırım & Cetin, 2008).

Anticancer Activities

Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and tested their anticancer activities against a panel of 60 different human tumor cell lines. Some compounds exhibited reasonable anticancer activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).

Antimicrobial Evaluation

In a study by Darwish et al. (2014), novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety were synthesized. These compounds demonstrated promising in vitro antibacterial and antifungal activities, showcasing their potential as antimicrobial agents (Darwish et al., 2014).

Agonist for Histamine H3 Receptor

Kazuta et al. (2003) explored cyclopropane-based conformationally restricted analogues of histamine as agonists for the histamine H3 receptor. Among the studied compounds, a particular "folded" analogue demonstrated potent agonist effects, indicating its utility in histamine receptor-targeted therapies (Kazuta et al., 2003).

Inhibition of Aminopeptidase N

Lee et al. (2005) identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as a potent inhibitor of aminopeptidase N, which also inhibited the invasion of endothelial cells at low micromolar concentrations, suggesting its role in anti-angiogenic therapies (Lee et al., 2005).

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-11(7-12,8-2-3-8)15-9(16)6-17-10-13-4-5-14-10/h4-5,8H,2-3,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXNUASULYCHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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